molecular formula C12H17NOS B14814595 5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine

5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine

Cat. No.: B14814595
M. Wt: 223.34 g/mol
InChI Key: VYNUURFIGREXDO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine is a chemical compound with the molecular formula C12H17NOS. It is known for its unique structural features, including a cyclopropoxy group, an isopropyl group, and a methylthio group attached to a pyridine ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are generally applied to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

5-cyclopropyloxy-3-methylsulfanyl-2-propan-2-ylpyridine

InChI

InChI=1S/C12H17NOS/c1-8(2)12-11(15-3)6-10(7-13-12)14-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

VYNUURFIGREXDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)OC2CC2)SC

Origin of Product

United States

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